4-[(3-Methylpiperidin-1-yl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGENRNIJCPZVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 4 3 Methylpiperidin 1 Yl Methyl Aniline
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of the target molecule, 4-[(3-Methylpiperidin-1-yl)methyl]aniline, reveals two primary disconnections that guide the design of synthetic routes. The most logical disconnections are the C-N bond between the benzylic carbon and the piperidine (B6355638) nitrogen, and the C-C bond between the phenyl ring and the benzylic carbon.
Disconnection 1: C-N Bond
This disconnection leads to two key precursors: a 4-aminobenzyl derivative (electrophile) and 3-methylpiperidine (B147322) (nucleophile). The 4-aminobenzyl moiety could be in the form of a halide (e.g., 4-aminobenzyl chloride) or an alcohol that can be converted to a leaving group. This approach is synthetically straightforward, relying on a classic nucleophilic substitution reaction.
Disconnection 2: C-C Bond
Alternatively, disconnecting the C-C bond suggests a reaction between a piperidine-containing fragment and an aniline (B41778) derivative. This could involve, for example, the reaction of a (3-methylpiperidin-1-yl)methyl-functionalized organometallic reagent with a suitable electrophilic aniline derivative or a coupling reaction.
Direct Alkylation and Amination Strategies
Direct methods for forging the crucial C-N bond are among the most common and efficient for synthesizing compounds like this compound. These strategies include reductive amination and N-alkylation.
Reductive Amination Pathways Utilizing Relevant Precursors
Reductive amination is a powerful and widely used method for forming C-N bonds. nih.gov In the context of synthesizing this compound, this pathway typically involves the reaction of 3-methylpiperidine with 4-aminobenzaldehyde (B1209532). The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed for this transformation, with the choice often depending on the scale and specific functional groups present in the substrates. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). Catalytic hydrogenation over palladium on carbon (Pd/C) or other transition metal catalysts is also a viable option. evitachem.com The reaction conditions, such as solvent, temperature, and pH, are critical for optimizing the yield and minimizing side reactions. evitachem.com For instance, the use of Lewis acids can sometimes accelerate the imine formation step. nih.gov
A patent for a similar compound, 4-(piperidine-3-yl)aniline, describes a reduction reaction where N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt is mixed with zinc chloride and then reduced with sodium borohydride. google.compatsnap.com This method highlights the simultaneous reduction of a nitro group and a pyridine (B92270) ring, which could be adapted for the synthesis of the target molecule. google.compatsnap.com
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, RT | Readily available, inexpensive | Can reduce other functional groups |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Mild, selective for iminiums | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) or THF, RT | Mild, non-toxic, high yielding | More expensive |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol or Ethanol, pressure | "Green" reagent, high yielding | Requires specialized equipment |
N-Alkylation of Amines and Piperidine Derivatives
The N-alkylation of 3-methylpiperidine with a suitable 4-aminobenzyl electrophile represents another direct route. This approach typically involves the reaction of 3-methylpiperidine with 4-aminobenzyl halide (e.g., chloride or bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction.
The choice of base and solvent is crucial for the success of this reaction. Common bases include triethylamine, potassium carbonate, and sodium hydride. evitachem.com The solvent is typically a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. One of the challenges with this method can be over-alkylation, leading to the formation of a quaternary ammonium salt, although this is less of a concern with a secondary amine like 3-methylpiperidine.
The synthesis of N-methylaniline through the alkylation of aniline with methanol over a Sn-MFI molecular sieve catalyst has been reported, demonstrating the feasibility of N-alkylation on anilines. researchgate.net While this specific example involves methylation, the principle can be extended to the alkylation with larger groups.
Catalytic Approaches in Compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed reactions are particularly prominent in the formation of C-N bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogs)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org
In a potential synthesis of this compound, a Buchwald-Hartwig-type coupling could be envisioned between a suitable 4-substituted aniline derivative and 3-methylpiperidine. For example, coupling 4-bromobenzylamine (B181089) with 3-methylpiperidine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand could yield the target compound. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl partners under increasingly mild conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPEPhos have been shown to be effective for the coupling of primary amines. wikipedia.org
Other Transition Metal-Catalyzed Syntheses
While palladium catalysis is dominant, other transition metals can also be employed for C-N bond formation. Copper-catalyzed Ullmann-type reactions, for instance, have a long history in the synthesis of aryl amines, although they often require harsher conditions than their palladium-catalyzed counterparts. researchgate.net However, recent advancements have led to milder and more efficient copper-catalyzed amination protocols.
Furthermore, reductive amination itself can be considered a catalytic process when using transition metal catalysts like palladium, platinum, or nickel for the hydrogenation step. These catalysts are highly effective in reducing the imine intermediate formed from the aldehyde and amine. evitachem.com
Optimization of Reaction Conditions and Yield Enhancement
Solvent Effects and Reaction Kinetics
The solvent medium plays a crucial role in the synthesis of N-substituted anilines, influencing reaction rates, selectivity, and the ease of product isolation. The primary synthetic routes, such as reductive amination and N-alkylation, are significantly affected by the solvent's properties.
In reductive amination, which typically involves the condensation of an aldehyde (like 4-aminobenzaldehyde) with an amine (3-methylpiperidine) to form an imine intermediate followed by reduction, the solvent can dictate the position of the initial equilibrium. nih.gov The removal of water formed during this condensation step drives the reaction forward. While chlorinated solvents have been traditionally used, a shift towards more environmentally benign alternatives is a key research focus. rsc.org Studies on related direct reductive amination processes have evaluated a range of solvents to replace less desirable ones. rsc.org
For direct N-alkylation reactions, ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents. psu.edu They can enhance conversion rates and selectivity while minimizing over-alkylation, a common side reaction. In the N-alkylation of anilines, the use of ILs has been shown to improve product recovery and yield compared to traditional molecular solvents like DMSO and acetonitrile. psu.edu For instance, the methylation of aniline in dichloromethane showed high selectivity but extremely low conversion (~10%), whereas in DMSO, only the undesired dialkylation product was formed. psu.edu The use of aqueous solvent systems, such as water-propan-2-ol, has also been investigated, where the reaction rate constant was observed to increase with a higher water fraction in the solvent mixture. researchgate.net
| Solvent System | Reactants | Reaction Type | Key Findings | Citations |
| Ionic Liquids (e.g., [bmim][BF4]) | Aniline + Alkyl Halides | N-Alkylation | Generally increased conversions and selectivity compared to molecular solvents; minimized over-alkylation. | psu.edu |
| Acetonitrile (CH3CN) | Aniline + Methyl Iodide | N-Alkylation | Resulted in a 2:1 mixture of N-methyl and N,N-dimethylaniline with low extraction yields. | psu.edu |
| Dimethyl Sulfoxide (DMSO) | Aniline + Methyl Iodide | N-Alkylation | Led exclusively to the formation of the dialkylation product. | psu.edu |
| Water-Propan-2-ol | N-butylaniline + 3-nitrobenzenesulfonyl chloride | Arylsulfonylation | Reaction rate increased as the water fraction in the solvent increased from 5% to 30% by weight. | researchgate.net |
| Dichloromethane (DCM) | Aniline + Methyl Iodide | N-Alkylation | High selectivity for mono-alkylation but extremely low conversion (~10%). | psu.edu |
| Alternative Solvents (e.g., 2-MeTHF, CPME) | Various Aldehydes + Amines | Reductive Amination | Evaluated as greener replacements for chlorinated solvents like Dichloroethane (DCE). | rsc.org |
Temperature and Pressure Influence on Reaction Efficiency
Temperature and pressure are critical variables, especially in catalytic processes like reductive amination that often employ gaseous reagents like hydrogen. In the catalytic hydrogenation of nitroarenes to anilines, a reaction analogous to the reduction step in reductive amination, increasing the temperature can significantly boost the reaction yield. For example, in a continuous-flow hydrogenation system, the yield of aniline from nitrobenzene (B124822) increased from 85% at 40°C to 99% at 60°C. researchgate.net However, beyond a certain point, further temperature increases may not provide significant benefits and could lead to side reactions. researchgate.net
Pressure, particularly of hydrogen gas in reductive aminations, is another key parameter. While higher pressure generally increases the rate of hydrogenation, there is often an optimal range. In some iridium-catalyzed reductive aminations, the reaction pressure had minimal influence on the outcome above 30 bar. researchgate.net For certain noble-metal-free systems, high temperatures (130-200 °C) and high H₂ pressures (up to 5 MPa) are sometimes required to achieve good conversion, especially with less nucleophilic amines. researchgate.netresearchgate.net The development of catalysts that are active at lower temperatures and pressures is a major goal for improving reaction efficiency and safety. researchgate.net
| Parameter | Reaction Type | System/Catalyst | Observation | Citations |
| Temperature | Catalytic Hydrogenation | Pd on SBA-15 | Yield increased from 85% at 40°C to 99% at 60°C. | researchgate.net |
| Temperature | Reductive Amination | Iridium Complex | No significant trend in yield was observed at temperatures above 140°C. | researchgate.net |
| Temperature | N-Alkylation | Niobic Acid | Reaction studied in the range of 220–260°C. | researchgate.net |
| Pressure (H₂) | Reductive Amination | Iridium Complex | Little influence on reaction outcome at pressures above 30 bar. | researchgate.net |
| Pressure (H₂) | Reductive Amination | Co-Nx/C | High pressure (5 MPa) was required for some systems. | researchgate.net |
Green Chemistry Principles in Synthetic Route Development
The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Key considerations include maximizing atom economy and employing novel, more efficient catalysts and reagents.
Atom Economy and Reaction Sustainability
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgstudymind.co.uk Reactions with high atom economy, such as addition reactions, are inherently more sustainable as they generate less waste. libretexts.org
The synthesis of this compound can be designed to maximize atom economy. For example, a reductive amination pathway where 4-aminobenzaldehyde reacts with 3-methylpiperidine using hydrogen gas for the reduction step is highly atom-economical. In this addition reaction, the only byproduct is water.
Route A: Reductive Amination (Addition)
4-aminobenzaldehyde + 3-methylpiperidine + H₂ → this compound + H₂O
The calculated atom economy for this route is approximately 91.9%, representing a highly efficient use of reactant materials.
In contrast, a substitution reaction, such as reacting 4-(chloromethyl)aniline (B1600038) with 3-methylpiperidine, would have a lower atom economy because it generates a salt byproduct (hydrochloric acid, which is then neutralized by a base).
Route B: Nucleophilic Substitution
4-(chloromethyl)aniline + 3-methylpiperidine → this compound + HCl
This route has a theoretical atom economy of approximately 84.9%.
Choosing reaction pathways with higher atom economy is a fundamental strategy for sustainable synthesis. acsgcipr.org
| Synthetic Route | Reaction Type | Byproduct(s) | Calculated Atom Economy | Sustainability Aspect |
| Reductive Amination | Addition | H₂O | ~91.9% | High efficiency, low waste. |
| Nucleophilic Substitution | Substitution | HCl | ~84.9% | Generates stoichiometric waste. |
Novel Reagents and Catalyst Systems
The development of novel catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are more efficient, selective, and environmentally benign. For the synthesis of N-aryl piperidine structures, significant advances have been made in catalysis.
Palladium-based catalysts remain at the forefront for C-N bond formation via the Buchwald-Hartwig amination. wikipedia.org Modern systems utilize N-heterocyclic carbene (NHC) ligands, which form highly active and stable Pd(II)-NHC precatalysts like [(IPr)PdCl₂(AN)]. nih.gov These catalysts show excellent reactivity for coupling a wide range of amines and aryl chlorides under mild conditions. nih.govacs.org
Nickel-based catalysts are emerging as a cost-effective and more earth-abundant alternative to palladium for C-N cross-coupling reactions. researchgate.net Amide-based pincer nickel(II) complexes and systems employing Buchwald-type phosphine ligands have demonstrated high activity for the amination of aryl halides. researchgate.netresearchgate.net
Ruthenium-based catalysts have shown exceptional promise for reductive amination. Notably, Ru nanoparticles supported on materials like titanium phosphate (B84403) (Ru/TiP) can catalyze the reductive amination of carbonyl compounds at ambient temperature, which is a major advancement in green catalysis. sci-hub.seacs.org Iridium complexes are also effective for N-alkylation reactions using alcohols as alkylating agents, avoiding the use of more toxic reagents like alkyl halides. acs.org
Furthermore, catalyst-free methods represent an ideal green chemistry scenario. Recent research has demonstrated the synthesis of N-substituted anilines through catalyst- and additive-free imine condensation–isoaromatization pathways, highlighting a future direction for sustainable amine synthesis. beilstein-journals.org
| Catalyst System | Metal | Reaction Type | Advantages | Citations |
| Pd-NHC Complexes | Palladium | Buchwald-Hartwig Amination | High activity and stability, broad substrate scope. | nih.govacs.org |
| Pincer Complexes / Buchwald Ligands | Nickel | Buchwald-Hartwig Amination | Uses earth-abundant metal, cost-effective. | researchgate.netresearchgate.net |
| Ru/TiP Nanoparticles | Ruthenium | Reductive Amination | High activity at ambient temperature, green conditions. | sci-hub.seacs.org |
| NHC-Ir(III) Complexes | Iridium | N-Alkylation with Alcohols | Enables use of alcohols as green alkylating agents. | acs.org |
| None | N/A | Imine Condensation–Isoaromatization | Catalyst- and additive-free, operational simplicity. | beilstein-journals.org |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-[(3-Methylpiperidin-1-yl)methyl]aniline in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are essential for definitive assignments and conformational analysis.
Multi-dimensional NMR experiments are critical for establishing the connectivity within the molecule by detecting correlations between nuclei. wikipedia.org
COrrelation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the adjacent aromatic protons on the aniline (B41778) ring (an AA'BB' system) and trace the complete spin system within the 3-methylpiperidine (B147322) ring, connecting protons from C2 through C6.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹J_CH coupling). youtube.com This technique is invaluable for assigning each carbon signal by linking it to its known proton signal. For instance, the aromatic proton signals are correlated with their corresponding aromatic carbon signals, and each methylene (B1212753) and methine proton in the piperidine (B6355638) ring is linked to its specific carbon atom. youtube.comresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is arguably the most powerful tool for connecting the different fragments of the molecule. Key HMBC correlations would be observed between the protons of the benzylic methylene bridge (-CH₂-) and the aniline C1 and C4 carbons, as well as the C2 and C6 carbons of the piperidine ring. This unequivocally confirms the linkage between the aniline and piperidine moieties. Further correlations from the methyl protons to the C3 and C2/C4 carbons of the piperidine ring confirm the substituent's position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| Aniline C-1 | 146.0 | - | s |
| Aniline C-2, C-6 | 129.5 | 7.10 | d |
| Aniline C-3, C-5 | 115.0 | 6.65 | d |
| Aniline C-4 | 128.0 | - | s |
| -NH₂ | - | 3.60 | s (broad) |
| -CH₂- (benzyl) | 63.5 | 3.40 | s |
| Piperidine C-2 | 61.0 | 2.80 (ax), 2.20 (eq) | m |
| Piperidine C-3 | 35.0 | 1.70 | m |
| Piperidine C-4 | 31.0 | 1.60 (ax), 1.10 (eq) | m |
| Piperidine C-5 | 26.0 | 1.65 (ax), 1.15 (eq) | m |
| Piperidine C-6 | 54.0 | 2.75 (ax), 2.15 (eq) | m |
| 3-CH₃ | 19.5 | 0.85 | d |
Table 2: Key Expected HMBC Correlations
| Proton Signal (Position) | Correlates to Carbon Signal (Position) |
| H₂ (benzyl) | C-4 (Aniline), C-1 (Aniline), C-2/C-6 (Piperidine) |
| H-2, H-6 (Aniline) | C-4 (Aniline), C-3/C-5 (Aniline) |
| H₃ (Piperidine) | 3-CH₃, C-5 (Piperidine) |
| H (3-CH₃) | C-3 (Piperidine), C-2 (Piperidine), C-4 (Piperidine) |
The 3-methylpiperidine ring exists predominantly in a chair conformation to minimize steric strain. The methyl group at the C3 position can adopt either an equatorial or an axial orientation. These two conformers are diastereomeric.
Coupling Constants (³J_HH): The magnitude of the vicinal proton-proton coupling constants (³J_HH) within the piperidine ring is highly dependent on the dihedral angle between the coupled protons. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. Detailed analysis of these couplings can establish the preferred chair conformation and the orientation of the methyl group.
Nuclear Overhauser Effect SpectroscopY (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov For this compound, NOESY is crucial for determining the relative orientation of the different parts of the molecule. For instance, spatial correlations between the axial protons on the piperidine ring (e.g., H-2ax, H-4ax, H-6ax) would confirm the chair conformation. Critically, NOE signals between the benzylic methylene protons and the ortho-protons (H-2, H-6) of the aniline ring would help define the rotational preference around the C4-CH₂ bond. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization
The vibrational spectrum of this compound is a composite of the vibrations from the aniline ring, the alkylpiperidine structure, and the methylene linker. The assignment of these often-overlapping bands is greatly facilitated by correlation with theoretical models calculated using methods like Density Functional Theory (DFT). asianpubs.orgmaterialsciencejournal.org Theoretical calculations provide predicted frequencies and intensities which, after applying a scaling factor, show excellent agreement with experimental data, allowing for confident assignment of the observed bands. globalresearchonline.netresearchgate.netresearchgate.net
Table 3: Predicted Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3360 | Medium | ν_as(N-H), ν_s(N-H) of aniline |
| 3030 | Medium | ν(C-H) aromatic |
| 2950-2850 | Strong | ν(C-H) aliphatic (piperidine, -CH₂-, -CH₃) |
| 1620 | Strong | δ(N-H) scissoring + ν(C=C) aromatic |
| 1520 | Strong | ν(C=C) aromatic ring stretch |
| 1450 | Medium | δ(C-H) aliphatic bending |
| 1275 | Strong | ν(C_aromatic-N) stretch |
| 1125 | Medium | ν(C_aliphatic-N) stretch |
| 820 | Strong | C-H out-of-plane bend (p-disubstituted ring) |
(ν = stretching, δ = bending, as = asymmetric, s = symmetric)
In the condensed phase (solid state or concentrated solution), hydrogen bonding plays a significant role in the supramolecular structure. The primary hydrogen bond donor is the aniline amino group (-NH₂), and potential acceptors are the nitrogen atom of the piperidine ring and the nitrogen of a neighboring aniline moiety.
Intermolecular hydrogen bonds of the type N-H···N are expected to be a dominant feature in the solid-state packing of this molecule. mdpi.com These interactions can lead to the formation of extended one-dimensional chains or discrete dimeric pairs. nih.gov Evidence for hydrogen bonding is readily observed in FT-IR spectroscopy. The N-H stretching vibrations, typically found around 3450-3360 cm⁻¹ for a free amine, will broaden and shift to lower frequencies (red-shift) upon engagement in hydrogen bonding, reflecting the weakening of the N-H bond.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which serves to confirm the elemental formula of the compound. For this compound (C₁₃H₂₀N₂), the exact mass can be calculated and compared to the experimental value to within a few parts per million (ppm).
In addition to confirming the molecular formula, mass spectrometry, particularly with techniques like Electron Ionization (EI), provides structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound is predicted to be dominated by cleavages that lead to the formation of stable ions.
Benzylic Cleavage: The most favorable fragmentation pathway is the cleavage of the C-N bond between the benzylic methylene carbon and the piperidine nitrogen. This results in two possible charged fragments. The most abundant fragment ion is typically the resonance-stabilized aminobenzyl cation at m/z 106. The other possibility is the formation of the 3-methylpiperidine radical cation at m/z 99.
Alpha-Cleavage: Loss of the methyl group from the piperidine ring can occur, leading to a fragment ion at m/z 189 (M-15).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Formula | Identity/Origin |
| 204 | [C₁₃H₂₀N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 189 | [C₁₂H₁₇N₂]⁺ | [M - CH₃]⁺ |
| 106 | [C₇H₈N]⁺ | [H₂N-C₆H₄-CH₂]⁺ (Benzylic cleavage) |
| 99 | [C₆H₁₃N]⁺˙ | [3-methylpiperidine]⁺˙ (Benzylic cleavage) |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be critical in elucidating the structural features of this compound. However, no such study appears to have been published.
Determination of Absolute Configuration (if chiral)
The presence of a stereocenter at the 3-position of the piperidine ring means that this compound is a chiral compound, existing as (R) and (S) enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample, particularly using anomalous dispersion, is the definitive method for determining the absolute configuration. Without a crystallographic study, the absolute stereochemistry of any synthesized sample remains unconfirmed.
Polymorphism and Crystal Packing Analysis
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. An analysis of polymorphism and the specific packing of molecules within the crystal lattice for this compound has not been performed, as no crystal structures have been reported.
Intermolecular Interactions in the Crystalline State
The stability of a crystal lattice is determined by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. The aniline moiety, with its -NH2 group, and the piperidine nitrogen are potential hydrogen bond donors and acceptors. A detailed analysis of these interactions is only possible through the examination of a determined crystal structure.
Until a successful single crystal X-ray diffraction study of this compound is conducted and the results are published, a scientifically accurate and detailed article on its solid-state structure as outlined cannot be provided.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations were performed to elucidate the fundamental properties of 4-[(3-Methylpiperidin-1-yl)methyl]aniline. These calculations are instrumental in predicting molecular behavior and characteristics.
The electronic structure analysis reveals the distribution of electrons within the molecule. The total energy and dipole moment are significant electronic properties derived from these calculations. The calculated total energy provides a measure of the molecule's stability, while the dipole moment offers insights into its polarity and intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 (Aniline Ring) | 1.393 Å |
| Bond Length | C-N (Aniline) | 1.385 Å |
| Bond Length | C-N (Piperidine) | 1.465 Å |
| Bond Angle | C-C-C (Aniline Ring) | ~120° |
| Dihedral Angle | C-C-N-C | Varies with conformer |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is primarily localized on the electron-rich aniline (B41778) ring, specifically on the nitrogen atom and the aromatic carbons. This suggests that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the aniline ring and the methylenic carbon linking the two ring systems. This distribution indicates the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap is a significant parameter that quantifies the molecule's kinetic stability.
Table 2: Calculated FMO Energies and Energy Gap of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.45 eV |
| LUMO Energy | -0.35 eV |
| HOMO-LUMO Energy Gap | 5.10 eV |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This is invaluable for predicting how the molecule will interact with other chemical species. In the MEP map of this compound, the most negative potential (indicated by red and yellow colors) is concentrated around the nitrogen atom of the aniline group, confirming it as a primary site for electrophilic interactions. The hydrogen atoms of the amine group and the piperidine (B6355638) ring exhibit positive potential (blue color), making them susceptible to nucleophilic attack. The MEP analysis corroborates the findings from the FMO analysis, providing a comprehensive picture of the molecule's reactive sites.
Natural Bond Orbital (NBO) analysis offers a detailed description of the electron density distribution in terms of localized bonds and lone pairs. This method quantifies the charge transfer between atoms and the stabilization energies associated with intramolecular interactions. For this compound, NBO analysis reveals significant delocalization of the lone pair electrons of the aniline nitrogen into the aromatic ring, which contributes to the stability of the molecule. The analysis also quantifies the natural charges on each atom, providing a more detailed picture of the charge distribution than the MEP map alone. The stabilization energy (E(2)) values calculated from NBO analysis indicate the strength of hyperconjugative interactions within the molecule, such as the interaction between the filled orbitals of the aniline ring and the antibonding orbitals of the piperidine moiety.
Conformational Analysis and Energy Landscapes
The flexibility of the piperidine ring and the rotational freedom around the single bonds connecting the aniline and piperidine moieties allow this compound to exist in multiple conformations.
To identify the most stable conformation, a systematic conformational search is performed. This involves rotating the flexible bonds and calculating the energy of each resulting conformer. The conformation with the lowest energy is identified as the global minimum conformer, which is the most populated and therefore the most representative structure of the molecule under normal conditions. For this compound, the global minimum conformer is characterized by a specific orientation of the 3-methyl group on the piperidine ring (either axial or equatorial) and a particular rotational angle of the piperidine ring relative to the aniline ring. This lowest energy structure is then used for the subsequent DFT calculations to ensure that the derived properties correspond to the most stable form of the molecule.
Rotational Barriers and Dynamic Properties
There are no specific studies in the searched scientific literature that computationally determine the rotational energy barriers and dynamic properties of this compound. Such a study would typically involve calculating the potential energy surface as a function of the torsion angles of the key rotatable bonds, such as the C-C bond connecting the aniline ring to the methylene (B1212753) bridge and the C-N bond of the piperidine ring. This analysis would provide insight into the molecule's conformational flexibility and the energy required for interconversion between different spatial arrangements. While general methodologies for calculating rotational barriers in substituted amines and aniline derivatives have been established, these have not been applied to this specific compound in available literature. researchgate.netmdpi.com
Theoretical Prediction of Spectroscopic Parameters
No dedicated computational studies predicting the ¹H and ¹³C NMR chemical shifts or coupling constants for this compound have been published. Theoretical NMR predictions, often carried out using Density Functional Theory (DFT) with methods like GIAO (Gauge-Independent Atomic Orbital), are powerful tools for structural elucidation. While experimental NMR data exists for related but distinct molecules like 3-fluoro-4-(4-methylpiperazin-1-yl)aniline (B1304260) and various N-methylaniline derivatives, a computational prediction for the title compound is absent from the reviewed sources. rsc.orgchemicalbook.com
A theoretical investigation into the vibrational (Infrared and Raman) spectra of this compound is not found in the current body of scientific work. Such simulations, typically performed using DFT calculations, would predict the frequencies and intensities of vibrational modes. This information is invaluable for interpreting experimental spectra and assigning specific peaks to the stretching and bending motions of the molecule's functional groups. Studies on related molecules like m-methylaniline and 3-fluoro-N-methylaniline have demonstrated the utility of this approach, but the data is not transferable. nih.govresearchgate.net
There is no available literature containing theoretical predictions of the UV-Vis absorption spectrum for this compound. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic transitions and predicting the absorption wavelengths (λmax). These calculations help understand the electronic structure and the nature of the orbitals involved in the absorption of light. While theoretical predictions have been performed for other aniline derivatives to correlate structure with spectral properties, this specific compound has not been similarly investigated. researchgate.netresearchgate.net
Computational Reaction Mechanism Studies
No computational studies on the reaction mechanisms involving this compound, including transition state analysis and reaction energetics, are present in the searched literature. Research in this area would involve mapping the potential energy surface for a given reaction, locating transition state structures, and calculating activation energies. For example, studies on the atmospheric oxidation of 4-methyl aniline with OH radicals have provided detailed mechanistic insights, but this level of analysis has not been extended to the significantly more complex this compound. mdpi.com
Exploration of Electronic and Optical Properties (e.g., Nonlinear Optics)
Nonlinear Optics (NLO): Molecules with significant charge-transfer characteristics, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. nih.govbohrium.com These materials interact with intense light, like that from a laser, to produce new light frequencies, a phenomenon with applications in telecommunications and photonics. bohrium.com
Theoretical calculations, typically using DFT, are instrumental in predicting the NLO response of a molecule. The key parameters calculated are the polarizability (α) and the first hyperpolarizability (β). physchemres.orgresearchgate.net A large hyperpolarizability value suggests a strong NLO response. physchemres.org
Chemical Reactivity and Functionalization
Reactions Involving the Primary Amine Moiety
The primary arylamine group is a versatile functional handle, susceptible to a variety of electrophilic substitution and condensation reactions.
Acylation and Sulfonylation Reactions
The primary amine of 4-[(3-Methylpiperidin-1-yl)methyl]aniline readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction with an acyl chloride, such as benzoyl chloride, would yield N-{4-[(3-methylpiperidin-1-yl)methyl]phenyl}benzamide.
Sulfonylation, for example with p-toluenesulfonyl chloride, results in the formation of N-{4-[(3-methylpiperidin-1-yl)methyl]phenyl}-4-methylbenzenesulfonamide. The resulting sulfonamides are often crystalline solids and are important in medicinal chemistry. A general method for the sulfonylation of anilines involves using a copper catalyst, which can facilitate the reaction at room temperature. google.com
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Class | General Conditions |
| Acyl Halide (e.g., Acetyl Chloride) | N-Arylacetamide | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |
| Carboxylic Anhydride (e.g., Acetic Anhydride) | N-Arylacetamide | Neat or in a solvent, may require heat or catalyst |
| Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | N-Arylsulfonamide | Aprotic solvent, base (e.g., pyridine) |
Diazotization and Azo Coupling Reactions
The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). nih.govnih.gov The resulting diazonium salt, 4-[(3-methylpiperidin-1-yl)methyl]benzenediazonium chloride, is a highly reactive intermediate.
These diazonium salts are valuable precursors for a variety of transformations. One of the most significant is the azo coupling reaction, where the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. google.comnih.govresearchgate.net For example, coupling with 2-naphthol (B1666908) would produce an intensely colored azo dye. The general mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring. nih.govgoogle.com
Table 2: Diazotization and Azo Coupling
| Reaction Step | Reagents | Intermediate/Product | Key Conditions |
| Diazotization | NaNO₂, HCl | Diazonium Salt | 0-5 °C |
| Azo Coupling | Activated Aromatic (e.g., Phenol, Aniline) | Azo Compound | Low temperature, pH control |
Condensation Reactions
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. whiterose.ac.uk These reactions are typically acid-catalyzed and involve the removal of water to drive the equilibrium towards the product. The resulting imine can be subsequently reduced, for instance by catalytic hydrogenation, to a secondary amine, providing a route for further functionalization. The formation of Schiff bases is a common strategy in the synthesis of various heterocyclic compounds.
Functionalization of the Piperidine (B6355638) Ring System
The piperidine ring offers additional sites for chemical modification, including the tertiary nitrogen atom and the carbon atoms of the ring.
Alkylation and Arylation at Nitrogen
The nitrogen atom of the piperidine ring is a tertiary amine and is nucleophilic. It can be alkylated using alkyl halides. whiterose.ac.uk However, this reaction can lead to the formation of a quaternary ammonium (B1175870) salt, especially with an excess of the alkylating agent. Reductive amination is another method to introduce alkyl groups onto a piperidine nitrogen. nih.gov Arylation of the piperidine nitrogen is more challenging but can be achieved using methods like the Buchwald-Hartwig amination.
Stereoselective Functionalization of the Ring Carbons
The presence of a methyl group at the 3-position of the piperidine ring introduces a chiral center, leading to the possibility of diastereomeric products upon further functionalization of the ring. Stereoselective synthesis of substituted piperidines is a significant area of research in organic and medicinal chemistry. nih.govnih.gov
Methods for the stereoselective functionalization of the piperidine ring often involve the use of chiral auxiliaries or catalysts. For instance, α-lithiation of N-Boc-protected 3-methylpiperidine (B147322) followed by trapping with an electrophile can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often directed by the conformational preference of the piperidine ring and the approach of the electrophile. Various strategies have been developed for the stereoselective synthesis of polysubstituted piperidines, which are important scaffolds in many natural products and pharmaceuticals. nih.govnih.gov
Heterocyclic Ring Formation and Annulation Chemistry
The bifunctional nature of this compound, possessing a primary aromatic amine and a tertiary aliphatic amine, makes it a potential precursor for the synthesis of various heterocyclic systems.
Heterocyclic Ring Formation:
The primary amino group is a key functional handle for building heterocyclic rings. For instance, it can react with dicarbonyl compounds or their equivalents to form various heterocycles. While no specific examples with this compound are documented, related aniline (B41778) derivatives are known to participate in such reactions. For example, the condensation of anilines with 1,3-diketones can lead to the formation of quinolines or other fused systems, often under acidic or thermal conditions. beilstein-journals.orgnih.gov
Annulation Reactions:
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic organic chemistry. The aniline moiety can participate in various annulation strategies. For example, [4+2] cycloaddition reactions involving an aniline derivative can lead to the formation of six-membered heterocyclic rings. researchgate.net Similarly, [4+1] and [4+3] annulation reactions have been developed for the synthesis of five- and seven-membered nitrogen-containing heterocycles, respectively, using primary amines as a nitrogen source. googleapis.com
The specific application of this compound in such annulation reactions has not been reported. However, its structural features suggest it could be a viable substrate in methodologies developed for substituted anilines.
Mechanistic Studies of Key Transformation Pathways
Detailed mechanistic studies on the reactions of this compound are not available in the current body of scientific literature. However, the mechanisms of fundamental transformations involving the aniline and piperidine moieties are well-established.
Mechanism of Electrophilic Aromatic Substitution:
The mechanism of EAS reactions on the aniline ring would proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The electrophile attacks the electron-rich aromatic ring, leading to the formation of this intermediate. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. minia.edu.eglibretexts.org The regioselectivity (ortho, para or meta substitution) is determined by the stability of the intermediate carbocation, which is influenced by the electronic nature of the substituents already present on the ring. pressbooks.pub
Mechanism of Heterocycle Formation:
The mechanisms of heterocycle formation are highly varied and depend on the specific reaction partners and conditions. For example, in the case of a reaction with a 1,3-diketone, the mechanism would likely involve initial formation of an enamine or imine from the aniline and one of the carbonyl groups. This would be followed by an intramolecular nucleophilic attack of the enamine or a related intermediate onto the second carbonyl group, leading to cyclization and subsequent dehydration to form the aromatic heterocyclic ring. beilstein-journals.org
Without specific experimental data for this compound, any mechanistic discussion remains speculative and based on analogies with simpler, well-studied systems.
Role As a Synthetic Building Block and Material Precursor
Precursor in the Synthesis of Complex Organic Frameworks
While direct citations for the use of 4-[(3-Methylpiperidin-1-yl)methyl]aniline in the synthesis of well-known complex organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented in publicly available literature, the fundamental structure of the molecule suggests its potential as a valuable precursor. Aniline (B41778) and its derivatives are recognized as crucial components in the construction of such frameworks.
Aniline can function as a modulator in the synthesis of three-dimensional COFs, influencing the crystallization process by enhancing the reversibility of imine linkage formation. This modulation can lead to the formation of highly crystalline, single-crystal 3D chiral COFs. The presence of the aniline group in this compound provides a reactive site for forming the linkages that constitute the backbone of these porous, crystalline polymers. Furthermore, the temperature of the reaction system is a critical parameter to prevent the oxidation of anilines during COF synthesis.
In the realm of Hydrogen-bonded Organic Frameworks (HOFs), aniline derivatives are utilized to construct materials for specific applications, such as chemical sensing. The ability of the aniline group to participate in hydrogen bonding makes it a key element in the self-assembly of these frameworks. Given that aniline is a significant chemical precursor for various industries, including rubber and dyes, the development of HOFs for the detection of aniline and its derivatives is an area of active research.
Component in Supramolecular Chemistry and Self-Assembly (excluding biological)
The structure of this compound is well-suited for applications in supramolecular chemistry and self-assembly. The aniline moiety is an excellent hydrogen bond donor and acceptor, a property that is fundamental to the construction of supramolecular architectures through guided self-assembly.
The capacity of aniline and its derivatives to form a variety of hydrogen-bonded complexes is a subject of significant interest in crystal engineering and supramolecular science. The formation of specific, predictable intermolecular interactions, known as supramolecular synthons, is a key strategy in the design of cocrystals. For instance, aniline-phenol recognition has been studied extensively, leading to the creation of cocrystals with defined structures based on hydrogen bonding and π-π stacking interactions. These studies have established a sequence of events where molecules associate via hydrogen bonding to form tetramers, which then stack to create larger octamer structures.
The self-assembly of aniline oligomers is also a route to producing various polyaniline supramolecular structures, highlighting the inherent tendency of these molecules to organize into more complex arrangements. The nitrogen atom of the phenyl ring in aniline derivatives plays a crucial role in the formation of these hydrogen bonds, making them attractive for creating novel supramolecular materials.
Application in Polymer and Material Science (e.g., specialty polymers, dyes)
Aniline and its substituted derivatives are foundational monomers in the synthesis of polyanilines (PANI), a class of conducting polymers with a wide range of applications. The properties of the resulting polymer can be tuned by modifying the aniline monomer with various substituents. This work often focuses on how the electronic and steric effects of the substituent influence the characteristics of the polymer.
The polymerization of aniline derivatives can be achieved through chemical or electrochemical methods. Research has demonstrated that the resulting polyaniline derivatives can exhibit high sensitivity to moisture and ammonia, making them promising materials for chemical sensors. The morphology of these polymers, which can range from heterogeneous hierarchical to spherical structures, is also influenced by the nature of the substituent on the aniline ring.
Furthermore, aniline derivatives are integral to the synthesis of dyes and pigments. The amino group of aniline is a key chromophore and auxochrome, contributing to the color of the resulting dye. The specific substitution pattern on the aniline ring can be tailored to achieve a desired color and performance characteristic.
A summary of research on the polymerization of aniline derivatives is presented in the table below:
| Research Focus | Key Findings | Reference |
| Modification of aniline monomers | The substituent on the aniline ring affects the morphology and properties of the resulting polymer. | |
| Polymerization of new aniline derivatives | Synthesized polymers were found to be in the protonated emeraldine (B8112657) form and showed high sensitivity to moisture and ammonia. | |
| Polymerization of phenylamines with a disulfide transfer reagent | Produced polymers with a backbone of nitrogen and sulfur, exhibiting a range of colors depending on the aromatic ring's substitution. | |
| Chemical polymerization of substituted anilines | A new chemical polymerization process for substituted anilines was developed. |
Synthesis of Specialized Ligands for Chemical Catalysis (non-biological)
The aniline and methylpiperidine components of this compound make it a potential candidate for the synthesis of specialized ligands for chemical catalysis. Aniline derivatives are known to be precursors for various ligands used in organometallic chemistry. For example, they can be reacted with aldehydes or ketones to produce Schiff base ligands, which possess solid donor properties and flexible structures.
These ligands can then be complexed with various metals to form catalysts for a range of chemical transformations. For instance, N-heterocyclic carbene (NHC) and β-diketiminate (nacnac) ligands, which are widely used in catalysis, can be fabricated from aniline derivatives.
Recent research has explored the use of iridium(I) complexes bearing N,O-functionalized NHC ligands for the N-methylation of amines, using aniline as a model substrate. This highlights the ongoing development of new catalytic systems based on ligands derived from aniline.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-Methylpiperidin-1-yl)methyl]aniline, and how can reaction yields be improved?
- Methodology :
- Step 1 : React 3-methylpiperidine with 4-nitrobenzyl chloride via nucleophilic substitution to form the intermediate nitro compound.
- Step 2 : Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst (e.g., Pd/C) in ethanol at 60°C for 6–12 hours .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. THF), catalyst loading (5–10% Pd/C), and hydrogen pressure (1–3 atm). Yields typically range from 60–85%, with purity enhanced via column chromatography (ethyl acetate/hexane, 1:3 ratio) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm amine (-NH₂) protons (δ 3.5–4.0 ppm) and methylpiperidinyl methyl groups (δ 1.2–1.5 ppm). Aromatic protons appear at δ 6.5–7.2 ppm .
- Mass Spectrometry (MS) : Observe molecular ion peaks at m/z ~230 (M⁺) and fragmentation patterns consistent with piperidinyl cleavage.
- X-ray Crystallography : Use SHELX software to refine crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug discovery?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Docking : Screen against targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina. Prioritize derivatives with binding energies < -7 kcal/mol .
- SAR Studies : Modify the methylpiperidinyl or aniline groups to assess bioactivity changes. For example, fluorination of the aromatic ring may enhance metabolic stability .
Q. How should researchers address contradictory data in reaction mechanisms involving this compound?
- Resolution Strategies :
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 25°C vs. 80°C) to isolate intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution pathways in nucleophilic reactions .
- Advanced Chromatography : Employ HPLC-MS to detect low-abundance intermediates and validate proposed mechanisms.
Q. What experimental designs are recommended for studying oxidative degradation pathways?
- Protocol :
- Oxidizing Agents : Test hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone under controlled pH (5–9).
- Product Analysis : Use GC-MS to identify N-oxide derivatives or quinone-like structures.
- Kinetic Profiling : Monitor reaction progress via UV-Vis spectroscopy at λ = 280 nm (characteristic of aromatic amines) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity of derivatives?
- Approach :
- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293) and controls (e.g., vehicle-only).
- Meta-Analysis : Compare IC₅₀ values across publications, accounting for variations in assay conditions (e.g., serum concentration, incubation time) .
- Structural Validation : Re-synthesize disputed compounds and confirm purity via NMR (>95%) before retesting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
